molecular formula C24H34ClN3O5S2 B2695682 ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1215544-74-3

ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No. B2695682
CAS RN: 1215544-74-3
M. Wt: 544.12
InChI Key: XGLQDBFAMMWMCY-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C24H34ClN3O5S2 and its molecular weight is 544.12. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Highly Functionalized Tetrahydropyridines

Research demonstrates the synthesis of highly functionalized tetrahydropyridines through [4 + 2] annulation, which involves ethyl 2-methyl-2,3-butadienoate acting as a 1,4-dipole synthon. This process highlights the potential for creating diverse tetrahydropyridine derivatives, which could be explored for various bioactive properties or as intermediates in pharmaceutical synthesis (Zhu, Lan, & Kwon, 2003).

Development of Antimycobacterial Agents

A study on the synthesis of novel tetrahydro-pyridine esters revealed their in vitro activity against Mycobacterium tuberculosis. This suggests that related compounds, including the one , may have potential applications in the development of new antimycobacterial agents (Raju et al., 2010).

Synthesis of Pyrido and Pyrimidinone Derivatives

The creation of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related fused systems from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates showcases the chemical versatility and potential for generating a wide range of heterocyclic compounds. These compounds have significant potential for pharmacological exploration and could serve as key scaffolds in medicinal chemistry (Bakhite, Al-Sehemi, & Yamada, 2005).

Biological Activity of Thieno[2,3-d]Pyrimidines

Another study involved the synthesis of ethyl 2-amino-5-ethylthiophene-3-carboxylate leading to the formation of thieno[2,3-d]pyrimidines. Preliminary bioassays indicated that some of these compounds possess excellent inhibitory activities against certain plant pests, suggesting potential applications in agricultural chemistry (Wang, Zheng, Liu, & Chen, 2010).

Potential Anticancer Agents

Compounds with structures related to the queried molecule have been explored for their anticancer properties. Specifically, pyridooxazines and pyridothiazines synthesized from related precursors showed effects on the proliferation of cultured L1210 cells and survival of mice bearing P388 leukemia, highlighting the potential for such compounds in cancer research (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

properties

IUPAC Name

ethyl 2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O5S2.ClH/c1-5-8-14-26(4)34(30,31)18-11-9-17(10-12-18)22(28)25-23-21(24(29)32-7-3)19-13-15-27(6-2)16-20(19)33-23;/h9-12H,5-8,13-16H2,1-4H3,(H,25,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLQDBFAMMWMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC)C(=O)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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